

An In-Depth Technical Guide to 3-(2-Chlorophenyl)-2-cyanopropanoic Acid

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)-2-cyanopropanoic acid

Cat. No.: B188446

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Compound Overview and Strategic Importance

3-(2-Chlorophenyl)-2-cyanopropanoic acid is a substituted propanoic acid derivative featuring a chemically versatile structure. It incorporates three key functional groups: a carboxylic acid, a nitrile (cyano group), and a 2-chlorophenyl ring. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry. For researchers in drug development, the presence of the electrophilic nitrile, the nucleophilic/acidic carboxylic acid, and the lipophilic, sterically influential chlorophenyl group provides multiple reaction handles for constructing more complex molecular architectures. Its structural motifs are found in various classes of bioactive compounds, making it a molecule of significant interest for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Profile

The fundamental properties of **3-(2-Chlorophenyl)-2-cyanopropanoic acid** are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₈ ClNO ₂ | [1][2][3] |
| Molecular Weight | 209.63 g/mol | [1][3][4] |
| CAS Number | 14650-19-2 | [1] |
| Physical Form | Solid | [5] |
| Melting Point | 132-134 °C | [1] |
| Monoisotopic Mass | 209.02435 Da | [2] |
| Predicted XlogP | 2.3 | [2] |

Synthesis Methodology

The synthesis of **3-(2-Chlorophenyl)-2-cyanopropanoic acid** can be efficiently achieved via a Knoevenagel condensation followed by saponification. This two-step approach is a robust and well-established method in organic synthesis, favored for its reliability and use of readily available starting materials.

Mechanistic Rationale

The synthesis begins with a base-catalyzed Knoevenagel condensation between 2-chlorobenzaldehyde and a cyanoacetate ester (e.g., ethyl cyanoacetate). The base, typically a weak one like piperidine or an amine, deprotonates the acidic α -carbon of the cyanoacetate, generating a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the 2-chlorobenzaldehyde. Subsequent dehydration yields the α,β -unsaturated cyano ester intermediate. The final step involves the saponification (base-mediated hydrolysis) of the ester group to the corresponding carboxylate, followed by an acidic workup to protonate it, yielding the final carboxylic acid product. This pathway is chosen for its high efficiency and straightforward execution.

Detailed Experimental Protocol

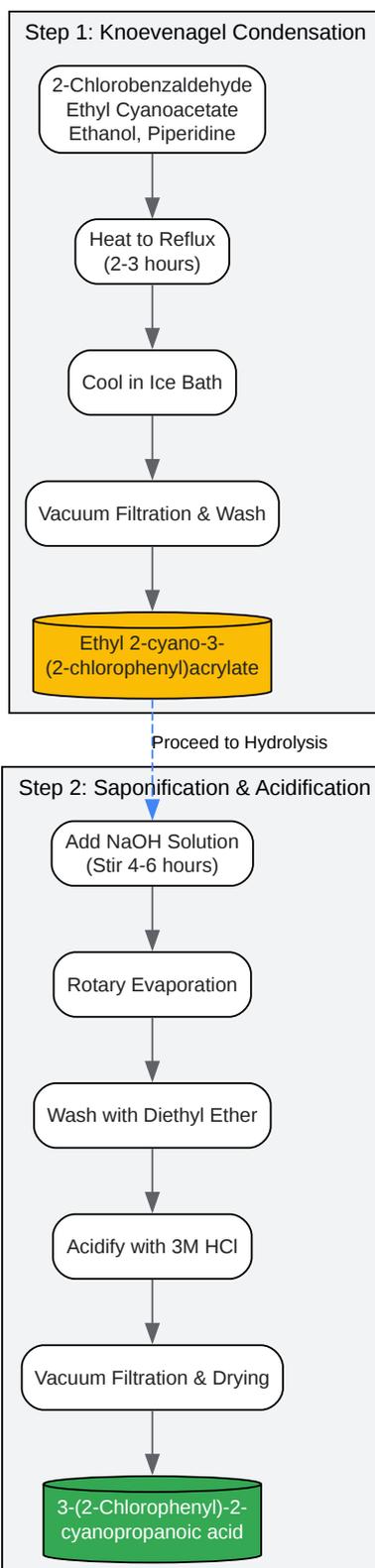
Step 1: Synthesis of Ethyl 2-cyano-3-(2-chlorophenyl)acrylate

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzaldehyde (14.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and absolute ethanol (50 mL).
- Stir the mixture to ensure homogeneity.
- Add piperidine (0.5 mL) as a catalyst.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
- Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the intermediate ester.

Step 2: Hydrolysis to **3-(2-Chlorophenyl)-2-cyanopropanoic acid**

- Dissolve the dried ethyl 2-cyano-3-(2-chlorophenyl)acrylate from the previous step in ethanol (60 mL) in a 250 mL round-bottom flask.
- In a separate beaker, prepare a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (30 mL) and add it to the flask.
- Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 3M hydrochloric acid. A white precipitate will form.
- Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50 °C.

Workflow Visualization



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Caption: Synthetic workflow for **3-(2-Chlorophenyl)-2-cyanopropanoic acid**.

Applications in Research and Development

While specific, large-scale applications of **3-(2-Chlorophenyl)-2-cyanopropanoic acid** are not extensively documented in mainstream literature, its structure is inherently valuable for drug discovery and medicinal chemistry.

- **Scaffold for Heterocyclic Synthesis:** The nitrile and carboxylic acid groups can participate in cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are privileged structures in pharmacology.
- **Intermediate for Bioactive Molecules:** The carboxylic acid can be converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR). The nitrile group can be reduced to an amine or hydrolyzed to an amide, providing further diversification points.
- **Fragment-Based Drug Design (FBDD):** The molecule itself can serve as a fragment for screening against biological targets. The chlorophenyl moiety provides a vector for growing the fragment into more potent, higher-affinity binders.

Safety and Handling Protocol

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following protocols are derived from established safety data sheets and represent a self-validating system for risk mitigation.

Hazard Identification

This compound presents significant acute toxicity and irritation risks. All personnel must be aware of its hazard profile before handling.

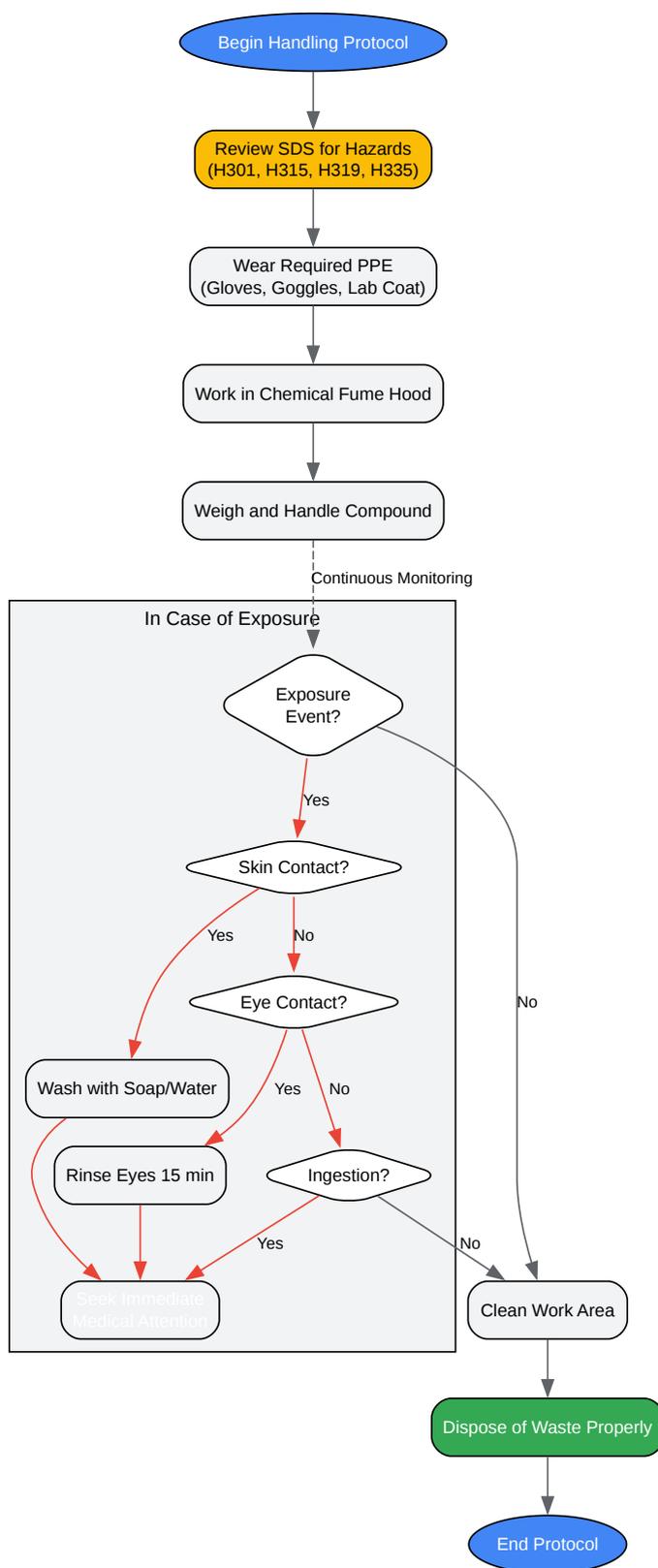
| Hazard Class | GHS Statement | Source(s) |
|------------------------|--|-----------|
| Acute Oral Toxicity | H301: Toxic if swallowed | [6][7] |
| Skin Irritation | H315: Causes skin irritation | [8] |
| Eye Irritation | H319: Causes serious eye irritation | [8] |
| Respiratory Irritation | H335: May cause respiratory irritation | [8] |

Recommended Handling Procedures

- Engineering Controls: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear nitrile or neoprene gloves at all times.[8] Change gloves immediately if contamination occurs.
 - Eye Protection: Chemical safety goggles with side shields are mandatory.[9]
 - Body Protection: A lab coat must be worn and fully fastened.
- Emergency Procedures:
 - Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek emergency medical help immediately.[6]
 - Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[6]
 - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]

- Disposal: Dispose of waste in a designated, sealed container for hazardous chemical waste, in accordance with institutional and local regulations.[8]

Logical Flow for Safe Handling



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Caption: Decision workflow for the safe handling of hazardous chemical compounds.

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